Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
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Overview
Description
Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a synthetic organic compound with the molecular formula C15H30N2O3. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with an ethylamino group and a hydroxyethyl group, as well as a carbamic acid ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexyl ring, followed by the introduction of the ethylamino and hydroxyethyl groups. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamic acid ester can be reduced to form the corresponding amine.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid methyl ester
- Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid ethyl ester
Uniqueness
Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is unique due to its specific ester moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-5-17(14(19)20-15(2,3)4)13-8-6-12(7-9-13)16-10-11-18/h12-13,16,18H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSDVDIEKVCTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NCCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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